4-(Trifluoromethoxy)benzene-1-sulfonyl fluoride
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Overview
Description
4-(Trifluoromethoxy)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H4ClF3O3S. It is known for its reactivity and is used in various chemical reactions and industrial applications. This compound is characterized by the presence of a trifluoromethoxy group attached to a benzene ring, which is further connected to a sulfonyl fluoride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Trifluoromethoxy)benzene-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 4-iodobenzenesulfonyl chloride with trifluoromethanol under basic conditions . The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, and the reaction conditions are carefully controlled to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Coupling Reactions: It can be used in Suzuki coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typical.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides or sulfonate esters.
Coupling Reactions: Products are often biaryl compounds.
Scientific Research Applications
4-(Trifluoromethoxy)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)benzene-1-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the hydroxyl group of serine residues in enzymes . This covalent modification can inhibit enzyme activity, making the compound useful in the study of enzyme function and inhibition.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Another related compound with similar reactivity and applications.
Uniqueness
4-(Trifluoromethoxy)benzene-1-sulfonyl fluoride is unique due to the presence of the trifluoromethoxy group, which imparts different electronic and steric properties compared to its trifluoromethyl analogs. This can influence its reactivity and the types of reactions it undergoes.
Properties
Molecular Formula |
C7H4F4O3S |
---|---|
Molecular Weight |
244.17 g/mol |
IUPAC Name |
4-(trifluoromethoxy)benzenesulfonyl fluoride |
InChI |
InChI=1S/C7H4F4O3S/c8-7(9,10)14-5-1-3-6(4-2-5)15(11,12)13/h1-4H |
InChI Key |
MAOBDAHTXWJGIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)F |
Origin of Product |
United States |
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